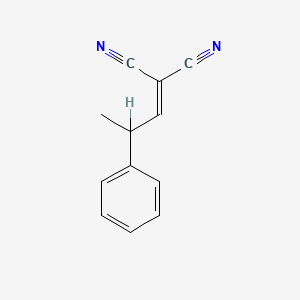
N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N',N'-diethyl-N-phenylpropane-1,3-diamine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate involves multiple steps, starting with the preparation of the indene derivative. The indene derivative is then reacted with diethylamine and phenylpropane-1,3-diamine under controlled conditions to form the desired compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps, such as crystallization and chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-Dihydro-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine
- **N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine hydrochloride
Uniqueness
N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
56485-86-0 |
|---|---|
Molecular Formula |
C27H36N2O5 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-diethyl-N'-(1-methoxy-2,3-dihydro-1H-inden-2-yl)-N'-phenylpropane-1,3-diamine |
InChI |
InChI=1S/C23H32N2O.C4H4O4/c1-4-24(5-2)16-11-17-25(20-13-7-6-8-14-20)22-18-19-12-9-10-15-21(19)23(22)26-3;5-3(6)1-2-4(7)8/h6-10,12-15,22-23H,4-5,11,16-18H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
KLPXFDKQTWVTEM-WLHGVMLRSA-N |
Isomeric SMILES |
CCN(CC)CCCN(C1CC2=CC=CC=C2C1OC)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CCCN(C1CC2=CC=CC=C2C1OC)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Related CAS |
66533-10-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



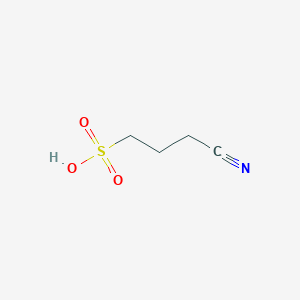
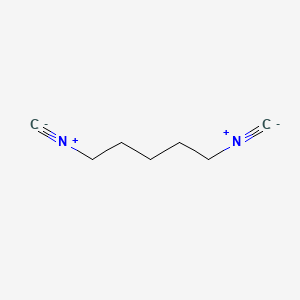
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
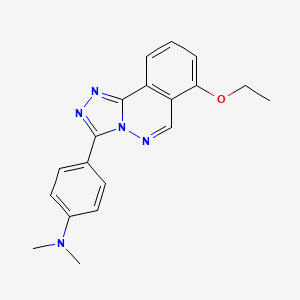
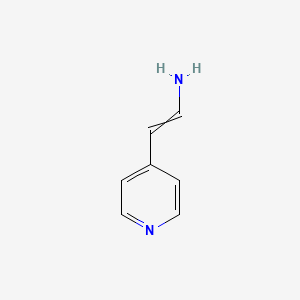
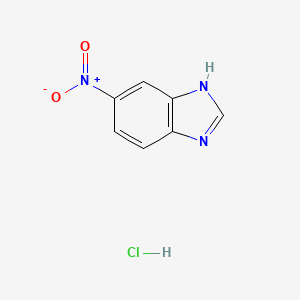
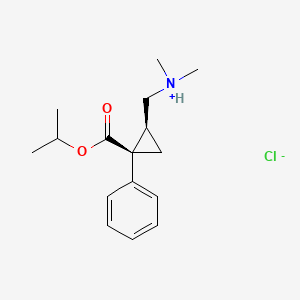

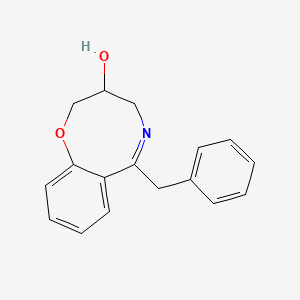


![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
